

Best practices for storage and handling of Benzyl-PEG4-acid

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Compound of Interest

Compound Name: Benzyl-PEG4-acid

Cat. No.: B1666789

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Technical Support Center: Benzyl-PEG4-acid

This technical support center provides researchers, scientists, and drug development professionals with best practices, troubleshooting guides, and frequently asked questions for the storage and handling of **Benzyl-PEG4-acid**.

Frequently Asked Questions (FAQs)

Q1: What is **Benzyl-PEG4-acid** and what are its primary applications?

Benzyl-PEG4-acid is a hydrophilic 4-unit polyethylene glycol (PEG) derivative.^[1] It contains a terminal carboxylic acid group and a benzyl ether protecting group.^[2] Its primary application is as a linker molecule in bioconjugation and drug development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs).^[3] The carboxylic acid allows for conjugation to primary amines on proteins or other molecules, while the benzyl group can be removed via hydrogenolysis to reveal a hydroxyl group for further modification.^[2]

Q2: How should I store **Benzyl-PEG4-acid**?

Proper storage is crucial to maintain the integrity of **Benzyl-PEG4-acid**. Recommendations for storage are summarized in the table below. It is important to bring the reagent to room temperature before opening to prevent moisture condensation. For solutions, aliquot to avoid repeated freeze-thaw cycles.^[3]

Q3: In what solvents is **Benzyl-PEG4-acid** soluble?

Benzyl-PEG4-acid is soluble in a variety of organic solvents. For ease of handling, it is recommended to prepare a stock solution in anhydrous dimethylsulfoxide (DMSO) or dimethylformamide (DMF). One supplier notes solubility in DMSO at ≥ 100 mg/mL. It is important to use newly opened, anhydrous solvents as the compound can be sensitive to moisture.

Q4: What are the key chemical reactions involving **Benzyl-PEG4-acid**?

The two primary reactions involving **Benzyl-PEG4-acid** are:

- **Amide Bond Formation:** The terminal carboxylic acid can be coupled with primary amines in the presence of activating agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) to form a stable amide bond.
- **Benzyl Group Deprotection:** The benzyl protecting group can be removed by hydrogenolysis, typically using a palladium catalyst (e.g., Pd/C) and a hydrogen source. This exposes a primary alcohol for further functionalization.

Data Presentation

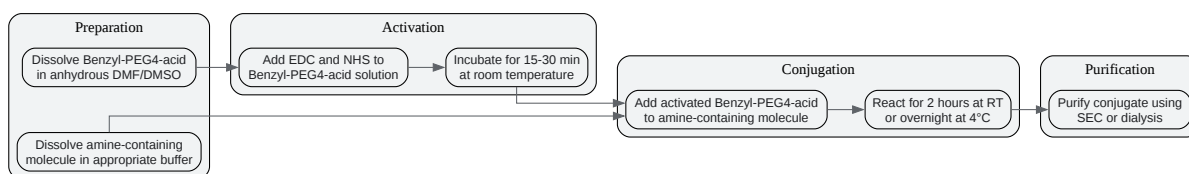
Table 1: Storage and Stability of **Benzyl-PEG4-acid**

Form	Storage Temperature	Duration	Reference
Pure	-20°C	3 years	
Pure	4°C	2 years	
In Solvent	-80°C	6 months	
In Solvent	-20°C	1 month	

Experimental Protocols & Workflows

Amide Coupling with a Primary Amine

This protocol describes the general steps for conjugating **Benzyl-PEG4-acid** to a molecule containing a primary amine using EDC/NHS chemistry.

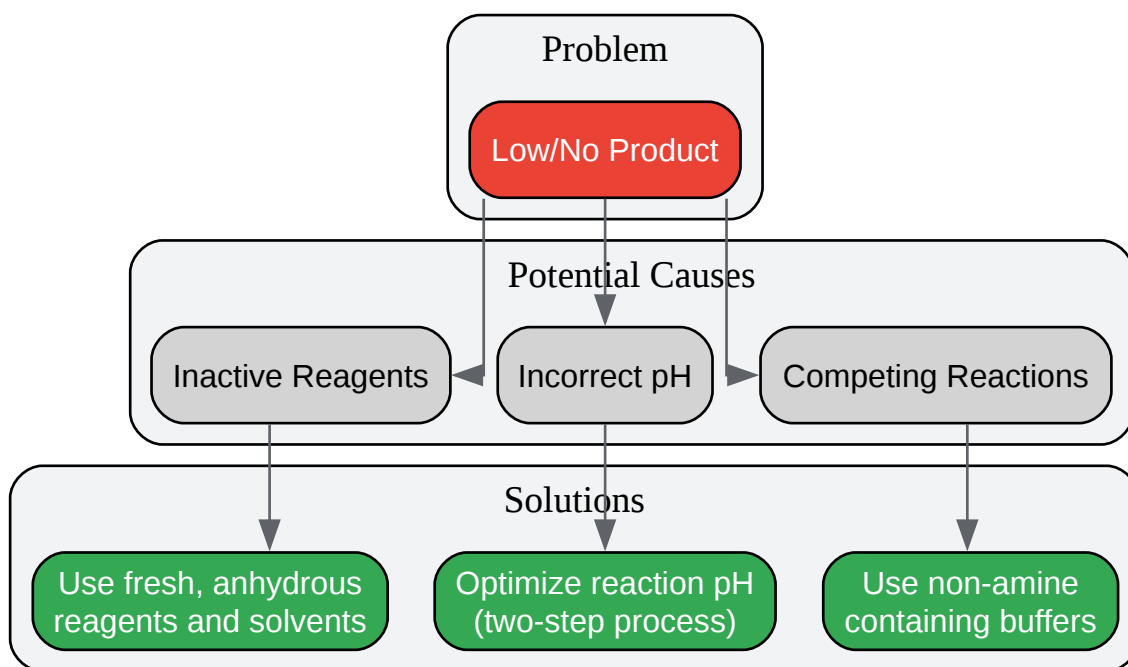
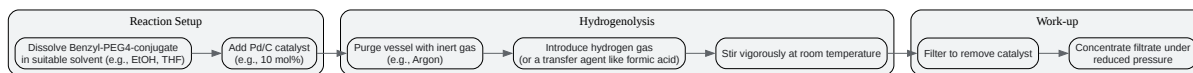


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Caption: Workflow for amide bond formation.

Benzyl Group Deprotection via Hydrogenolysis

This protocol outlines the deprotection of the benzyl group to yield the corresponding alcohol.



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References

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